Product packaging for 5-Bromo-2-phenylindoline(Cat. No.:)

5-Bromo-2-phenylindoline

Cat. No.: B12970293
M. Wt: 274.15 g/mol
InChI Key: MPXCWCFXCJPDFT-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Core Structures in Advanced Organic Synthesis

The indoline scaffold, also known as 2,3-dihydroindole, is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant medicinal value. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a crucial backbone in drug discovery. nih.govnih.gov The non-coplanar nature of the two rings in the indoline structure can lead to increased water solubility and decreased lipid solubility of the resulting compounds. nih.gov

Indoline derivatives have been extensively studied and have demonstrated a broad spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. nih.gov The versatility of the indoline core allows for the synthesis of diverse libraries of compounds for screening against various biological targets. bohrium.com Its presence in numerous marketed drugs underscores its importance in medicinal chemistry. researchgate.net

Strategic Importance of Bromine and Phenyl Substituents at C5 and C2 Positions in Indoline Scaffolds

Bromine at the C5 Position:

The presence of a bromine atom at the C5 position of the indoline scaffold is of considerable strategic importance. Bromine, being an electronegative atom, can significantly alter the electronic distribution within the indoline ring. fiveable.me This modification affects the molecule's susceptibility to further chemical transformations, particularly electrophilic aromatic substitution reactions. fiveable.me

Furthermore, the bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions. nih.gov This allows for the introduction of diverse chemical moieties at the C5 position, facilitating the synthesis of a wide range of derivatives with potentially enhanced or novel biological activities. The balance between reactivity and stability offered by the bromine substituent makes it a valuable feature in the design of new chemical entities.

Phenyl Group at the C2 Position:

The introduction of a phenyl group at the C2 position of the indoline scaffold is another key structural feature. This substitution can be achieved through various synthetic methods. japsonline.com The phenyl group can influence the steric and electronic properties of the molecule, which in turn can impact its interaction with biological targets. fiveable.me

The presence of the C2-phenyl group has been shown to be important for the biological activities of various indole (B1671886) and indoline derivatives. japsonline.com For instance, in the context of other indole-based compounds, substitutions on the phenyl ring have been found to modulate their inhibitory activities against certain enzymes. japsonline.com The ability to modify the phenyl group further expands the chemical space that can be explored for the development of new compounds.

Scope and Research Objectives for Academic Investigations of 5-Bromo-2-phenylindoline

Academic investigations into this compound are driven by its potential as a key intermediate in the synthesis of more complex and biologically active molecules. The primary research objectives often revolve around the following areas:

Development of Novel Synthetic Methodologies: A key focus is on establishing efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions to improve yields and reduce byproducts.

Exploration of Chemical Reactivity: Researchers are interested in systematically studying the reactivity of this compound. This involves investigating its participation in various chemical transformations, such as substitution reactions at the bromine atom and modifications of the phenyl group, to create a diverse range of new compounds.

Synthesis of Biologically Active Compounds: A significant objective is to utilize this compound as a scaffold to synthesize novel compounds with potential therapeutic applications. This includes designing and preparing derivatives that could exhibit anticancer, antiviral, or antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related compounds, researchers aim to establish clear structure-activity relationships. This involves understanding how specific structural modifications to the this compound core influence its biological activity, which is crucial for the rational design of more potent and selective molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrN B12970293 5-Bromo-2-phenylindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrN

Molecular Weight

274.15 g/mol

IUPAC Name

5-bromo-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

MPXCWCFXCJPDFT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of 5 Bromo 2 Phenylindoline

Reactivity of the Bromine Atom at the C5 Position of the Indoline (B122111) Ring

The bromine atom attached to the C5 position of the indoline ring is a versatile functional group that readily participates in several types of reactions, making it a key site for molecular diversification.

Nucleophilic Substitution Reactions on the Brominated Indoline

While nucleophilic aromatic substitution (SNAr) reactions are generally less favorable for simple aryl halides, the presence of activating groups on the aromatic ring can facilitate this transformation. libretexts.org In the context of 5-Bromo-2-phenylindoline, the indoline nitrogen, being an electron-donating group, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. However, the success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process where the nucleophile attacks the carbon bearing the halogen, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring. libretexts.org

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity often being F > Cl ≈ Br > I. nih.gov This "element effect" is considered evidence for a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov For brominated compounds like this compound, these reactions can provide a direct route to introduce a variety of functional groups.

Cross-Coupling Reactions for Further Functionalization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize aryl halides. This compound serves as an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents at the C5 position.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. nih.govlibretexts.org This reaction is particularly useful for the arylation of this compound, enabling the synthesis of 5-aryl-2-phenylindoline derivatives. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is typically carried out in the presence of a base, which plays a crucial role in the transmetalation step. libretexts.org A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the yield and selectivity of the coupling reaction. The reactivity of the aryl halide in Suzuki coupling generally follows the order I > Br > Cl.

Below is a table summarizing representative Suzuki coupling reactions for the arylation of bromo-substituted indole (B1671886) and indazole derivatives, which are structurally related to this compound.

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneHigh
25-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneModerate
35,7-DibromoindolePhenylboronic acidPd(PPh3)4-Water83

This table presents data for analogous compounds to illustrate the general applicability of the Suzuki coupling reaction.

Beyond the Suzuki coupling, other palladium-catalyzed reactions such as the Sonogashira and Heck couplings are valuable for functionalizing the 5-bromo position of indoline derivatives.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to synthesize 5-alkynyl-2-phenylindoline derivatives. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org The Sonogashira coupling has been successfully applied to various bromo-substituted indole systems. researchgate.netresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction could be utilized to introduce alkenyl groups at the C5 position of this compound.

The following table provides examples of Sonogashira coupling reactions with bromo-indole derivatives, demonstrating the utility of this method for C-C bond formation.

EntryAryl HalideAlkyneCatalyst SystemBaseSolvent
15-Bromoindole (B119039)PhenylacetylenePdCl2(PPh3)2, CuIEt3NDMF
25-Bromo-3-iodoaminopyridineVarious alkynesPd(PPh3)4/CuI--

This table showcases examples on related indole structures to highlight the potential of the Sonogashira reaction.

Reactivity of the Phenyl Group at the C2 Position of the Indoline Ring

The phenyl group at the C2 position of the indoline ring can also undergo chemical modifications, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring of 2-phenylindoline (B1614884)

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The phenyl group of 2-phenylindoline is susceptible to such reactions, allowing for the introduction of various functional groups onto this ring. The mechanism of EAS typically involves two steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the electronic nature of the substituent already present on the ring. libretexts.org In the case of 2-phenylindoline, the indoline moiety attached to the phenyl ring acts as a substituent. The nitrogen atom of the indoline ring can donate electron density to the phenyl ring, making it an activating group and directing incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com For example, bromination of a substituted indoline core at the C-5 position has been achieved using various brominating agents. researchgate.net While this example pertains to the indoline ring itself, the principles of electrophilic substitution are applicable to the C2-phenyl group as well. The choice of reagents and reaction conditions will determine the specific electrophile generated and the resulting substitution pattern on the phenyl ring.

Functionalization via Metalation or Directed Ortho-Metalation on the Phenyl Moiety

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, facilitating the deprotonation of the proton at the ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. wikipedia.org

In the context of this compound, the indoline nitrogen atom, particularly after being converted into a suitable DMG, can direct the metalation to the ortho-position (C-2') of the 2-phenyl ring. Strong directing groups include amides (-CONR2), carbamates (-OCONR2), and sulfonamides (-SO2NR2). organic-chemistry.org

For this to occur with this compound, the nitrogen atom (N1) must first be derivatized. For instance, acylation of the indoline nitrogen to form an N-acyl derivative (e.g., N-pivaloyl or N-carbamoyl) transforms the nitrogen into a potent DMG. This group can chelate the lithium atom of the alkyllithium base, positioning it in close proximity to the ortho-protons of the phenyl ring. The increased kinetic acidity of these protons allows for selective deprotonation over other potentially acidic sites. organic-chemistry.org

The general mechanism proceeds as follows:

Complexation : The Lewis basic heteroatom (oxygen or nitrogen) of the DMG on the indoline nitrogen coordinates with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.orgbaranlab.org

Deprotonation : The highly basic alkyl group of the organolithium reagent removes a proton from the nearest ortho-position of the phenyl ring, forming a stable aryllithium intermediate. wikipedia.org

Electrophilic Quench : The aryllithium species reacts with an added electrophile (E+), resulting in the formation of a new carbon-electrophile bond exclusively at the C-2' position.

This methodology offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orgbaranlab.org The choice of base, solvent, and temperature is crucial for the success of DoM reactions. uwindsor.ca Common bases include n-BuLi, s-BuLi, and t-BuLi, often used in combination with chelating agents like TMEDA (tetramethylethylenediamine) to break up alkyllithium aggregates and increase reactivity. baranlab.org

ReactantConditionsElectrophile (E+)Product
N-Pivaloyl-5-bromo-2-phenylindoline1. s-BuLi, TMEDA, THF, -78 °C 2. E+D2ON-Pivaloyl-5-bromo-2-(2-deuteriophenyl)indoline
N-Pivaloyl-5-bromo-2-phenylindoline1. s-BuLi, TMEDA, THF, -78 °C 2. E+(CH3)3SiClN-Pivaloyl-5-bromo-2-(2-trimethylsilylphenyl)indoline
N-Pivaloyl-5-bromo-2-phenylindoline1. s-BuLi, TMEDA, THF, -78 °C 2. E+DMFN-Pivaloyl-5-bromo-2-(2-formylphenyl)indoline
N-Pivaloyl-5-bromo-2-phenylindoline1. s-BuLi, TMEDA, THF, -78 °C 2. E+I2N-Pivaloyl-5-bromo-2-(2-iodophenyl)indoline

Reactions Involving the Indoline Nitrogen Atom (N1)

The secondary amine of the indoline ring is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of this compound can readily undergo N-alkylation and N-acylation reactions. These transformations typically involve the deprotonation of the nitrogen with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkylating or acylating agent. researchgate.netnih.gov

N-Alkylation involves the introduction of an alkyl, benzyl (B1604629), or other related group. Common conditions include the use of bases like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov Phase-transfer catalysis can also be employed for N-alkylation. researchgate.net

N-Acylation introduces an acyl group (e.g., acetyl, benzoyl) to the nitrogen atom. This is typically achieved by reacting the indoline with an acyl chloride or anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. N-acylation is often used to protect the nitrogen atom or to install a directing group for subsequent reactions, as discussed in the context of DoM. rsc.org

Reaction TypeReagentsSolventProduct
N-Methylation1. NaH 2. CH3IDMF5-Bromo-1-methyl-2-phenylindoline
N-Benzylation1. K2CO3 2. BnBrAcetonitrile5-Bromo-1-benzyl-2-phenylindoline
N-AcetylationAcetyl chloride, TriethylamineDichloromethane1-Acetyl-5-bromo-2-phenylindoline
N-Boc Protection(Boc)2O, DMAPDichloromethanetert-Butyl this compound-1-carboxylate

The introduction of substituents on the indoline nitrogen significantly modulates the molecule's steric and electronic properties. mdpi.com N-acylation, for example, withdraws electron density from the nitrogen atom, making it less nucleophilic and basic. This can serve as a protective strategy to prevent unwanted side reactions at the nitrogen during other transformations on the molecule. As previously noted, N-acyl groups are also crucial for directing ortho-metalation. wikipedia.org

N-alkylation also alters the properties of the indoline. It can increase the molecule's lipophilicity and modify its conformational flexibility. In medicinal chemistry, N-substitution is a common strategy to fine-tune the biological activity of indole and indoline-based compounds, influencing their binding affinity to biological targets. researchgate.net For instance, the synthesis of various N-substituted indole derivatives is a key step in the development of novel drugs. researchgate.net

Oxidative and Reductive Transformations of the Indoline Core of this compound

The indoline core can undergo both oxidation to form the corresponding aromatic indole and, under certain conditions, reduction.

The conversion of the indoline ring to an indole ring is an aromatization reaction that involves dehydrogenation. This compound can be oxidized to 5-Bromo-2-phenylindole. guidechem.com This transformation is commonly achieved using a variety of oxidizing agents.

Manganese dioxide (MnO2) is a widely used reagent for this purpose, often requiring heating in a solvent like toluene or dichloromethane. Other effective reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. The choice of oxidant depends on the presence of other functional groups in the molecule.

Oxidizing AgentTypical ConditionsProduct
Manganese Dioxide (MnO2)Toluene, reflux5-Bromo-2-phenylindole
DDQDioxane or Toluene, rt to reflux5-Bromo-2-phenylindole
Palladium on Carbon (Pd/C)Cinnamic acid (H-acceptor), xylene, reflux5-Bromo-2-phenylindole
Chromium trioxide (CrO3)Acetic acid, ambient temperature researchgate.net5-Bromo-2-phenylindole

The indoline ring is the reduced form of indole. guidechem.com Further reduction of the indoline core is challenging and requires harsh conditions, as it involves the saturation of the fused benzene (B151609) ring. Standard reducing agents used for other functional groups typically leave the indoline core intact. For instance, the reduction of a 2-phenylindole (B188600) to a 2-phenylindoline can be accomplished with reagents like sodium cyanoborohydride (NaBH3CN) in acetic acid. guidechem.comnih.gov However, applying similar conditions to the resulting indoline would not lead to further reduction of the heterocyclic core.

Reduction of the aromatic portion of the indoline nucleus (the benzene ring) would necessitate powerful catalytic hydrogenation methods, such as high-pressure hydrogen gas with catalysts like rhodium or ruthenium, or using Birch reduction conditions (sodium or lithium in liquid ammonia (B1221849) with an alcohol). These forceful methods could potentially lead to the saturation of the carbocyclic ring, yielding a hexahydroindole derivative (octahydroindole if the phenyl group is also reduced). However, such transformations are not common and require specific and vigorous reaction conditions that may affect other parts of the molecule, such as the C-Br bond (hydrogenolysis).

Derivatization Strategies for Enhancing Molecular Complexity of Indoline Scaffolds

The indoline scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. The development of synthetic strategies to functionalize and diversify this "privileged" scaffold is of significant interest in medicinal chemistry and drug discovery. For the specific compound this compound, its chemical structure offers several avenues for derivatization to enhance molecular complexity. These include reactions targeting the nitrogen atom, the C3 methylene (B1212753) group, the bromine-substituted C5 position, and the other C-H bonds on the aromatic ring. While direct experimental studies on the derivatization of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of the broader indoline and 2-phenylindole classes of compounds. Key strategies for introducing molecular diversity include multi-component reactions and direct C-H functionalization.

Multi-Component Reactions Incorporating Indoline Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.com Indole and indoline derivatives can serve as versatile components in various MCRs.

One of the most prominent isocyanide-based MCRs is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Indoline derivatives, possessing a secondary amine, can potentially act as the amine component in Ugi-type reactions. Another significant MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. nih.gov While less common for indolines to directly participate, derivatives of indolines can be tailored to engage in such transformations.

For instance, indole derivatives have been successfully employed in various MCRs to create complex heterocyclic systems. nih.gov Research has shown that 1-alkyl-2-phenylindoles can undergo multi-component reactions with paraformaldehyde and 5-pyrazolones. researchgate.net Although specific examples utilizing this compound as a substrate in MCRs are not readily found in the literature, its structural features suggest its potential as a building block in such transformations. The secondary amine of the indoline ring could participate as the amine component, leading to the formation of highly functionalized and structurally diverse molecules in a single synthetic step.

Table 1: Examples of Multi-Component Reactions with Indole/Indoline Scaffolds
Reaction TypeIndole/Indoline SubstrateOther ReactantsConditions/CatalystProduct TypeReference
Ugi-type ReactionIndole-derived isocyanideAldehydes, amines, carboxylic acidsStandard Ugi conditionsComplex indole-containing amides nih.gov
Three-component reaction1-alkyl-2-phenylindolesParaformaldehyde, 1,3-diaryl 5-pyrazolonesSolvent-free or in glycerolFunctionalized pyrazolone-indole adducts researchgate.net
Passerini-type ReactionIndole-derived componentsCarbonyls, carboxylic acids, isocyanidesStandard Passerini conditionsα-Acyloxy carboxamides with indole moiety nih.gov
Four-component domino reactionIsatin (an indole derivative)Nitroketene dithioacetals, amines, enolizable methylene structuresCatalyst-free, mild conditionsSpirooxindole pyran scaffolds chemicalbook.com

C-H Functionalization at Other Positions of the Indoline Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. The indoline ring system presents multiple C-H bonds with different reactivities, making site-selective functionalization a significant challenge. While the N-H bond and the C3 position are generally more reactive, recent advances have enabled the functionalization of the less reactive C-H bonds on the benzene ring (C4, C5, C6, and C7).

For this compound, the C5 position is already substituted. The remaining positions on the benzene ring (C4, C6, and C7) and the C3 position are potential targets for C-H functionalization. Palladium-catalyzed reactions are commonly employed for such transformations. For example, a palladium-catalyzed annulation of anilines with bromoalkynes has been developed for the synthesis of 2-phenylindoles, which proceeds through a tandem nucleophilic addition and C-H functionalization. organic-chemistry.orgnih.gov This highlights the feasibility of activating C-H bonds in precursors to form the 2-phenylindole core.

Furthermore, rhodium catalysts have been used for the oxidative annulation of 2-phenylindoles with alkenes or alkynes, targeting the C-H bond of the phenyl ring at the C2 position of the indole. nih.gov Rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones has also been reported, leading to the synthesis of indolo[1,2-c]quinazolines. nsf.gov

The bromine atom at the C5 position of this compound can also serve as a handle for further derivatization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions would allow for the introduction of a wide variety of substituents at this position, further expanding the molecular diversity of the scaffold. For instance, Suzuki cross-coupling of 5-bromoindazoles (bioisosteres of indoles) with boronic acids has been shown to proceed in good yields. nih.gov Similarly, Sonogashira cross-coupling of 5-bromoindole has been demonstrated. researchgate.net Nickel-catalyzed reductive cross-coupling of 5-bromoindole with alkyl iodides has also been reported. researchgate.net

Table 2: C-H Functionalization and Cross-Coupling Reactions on Indole Scaffolds
Reaction TypeSubstrateReagent/Coupling PartnerCatalyst/ConditionsPosition FunctionalizedProduct TypeReference
Palladium-Catalyzed AnnulationAnilines and Bromoalkynes-Pd(OAc)₂, TPPOForms the indole ring2-Phenylindoles organic-chemistry.orgnih.gov
Rhodium-Catalyzed Oxidative Annulation2-Phenyl-1H-indolesAlkynes[CpRhCl₂]₂, n-Bu₄NOAc, Airortho-C-H of the 2-phenyl groupIndolo[2,1-a]isoquinolines nih.gov
Rhodium-Catalyzed C-H Amidation2-ArylindolesDioxazolones[CpRhCl₂]₂, AgSbF₆, CsOAcortho-C-H of the 2-aryl groupIndolo[1,2-c]quinazolines nsf.gov
Suzuki Cross-Coupling5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃C55-(Pyrrol-2-yl)-indazoles nih.gov
Sonogashira Cross-Coupling5-BromoindolePhenylacetylenePd catalystC55-(Phenylethynyl)indole researchgate.net
Nickel-Catalyzed Reductive Cross-Coupling5-BromoindoleAlkyl iodidesNickel catalystC55-Alkylindoles researchgate.net

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Phenylindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific spectral data for 5-Bromo-2-phenylindoline is not widely available in the cited literature, the analysis can be effectively demonstrated using a closely related analogue, 1-Benzoyl-5-bromo-2-methylindoline acs.org. This compound shares the core 5-bromoindoline (B135996) structure, providing a relevant model for spectroscopic interpretation.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms and aromatic rings tend to deshield protons, shifting their signals downfield (to a higher ppm value) acs.org.

In a derivative like 1-Benzoyl-5-bromo-2-methylindoline, the protons on the aromatic rings exhibit complex splitting patterns in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling with adjacent protons. The bromine atom at the C5 position influences the chemical shifts of the protons on the indoline's benzene (B151609) ring (H4, H6, and H7) acs.org. The protons of the indoline (B122111) ring's five-membered ring (C2-H and C3-H₂) and the 2-position substituent also show characteristic signals. For instance, the methine proton at C2 would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 acs.org.

Table 1: Representative ¹H NMR Data for 1-Benzoyl-5-bromo-2-methylindoline in CDCl₃ acs.org

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Aromatic (Benzoyl & Indoline)7.61–7.17m
C2-H4.71br s
C3-Hₐ3.40dd, J = 15.9, 8.9
C3-Hᵦ2.72–2.54m
C2-CH₃1.37–1.07m

Note: Data is for 1-Benzoyl-5-bromo-2-methylindoline as a representative example. 'm' denotes multiplet, 'br s' denotes broad singlet, 'dd' denotes doublet of doublets.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, with its chemical shift indicating its electronic environment. Carbons in aromatic rings and those double-bonded to oxygen (carbonyls) appear significantly downfield.

For 1-Benzoyl-5-bromo-2-methylindoline, the carbonyl carbon of the benzoyl group is highly deshielded, appearing around δ 169.1 ppm. The aromatic carbons of both the phenyl and indoline moieties resonate in the δ 110-145 ppm range. The carbon bearing the bromine atom (C5) is shifted to a lower field compared to its unsubstituted counterpart, with a characteristic signal around δ 116.4 ppm acs.org. The aliphatic carbons of the indoline ring (C2 and C3) and the methyl group appear in the upfield region of the spectrum acs.org.

Table 2: Representative ¹³C NMR Data for 1-Benzoyl-5-bromo-2-methylindoline in CDCl₃ acs.org

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Benzoyl)169.1
Aromatic & C=C140.8–121.9
C5-Br116.4
C257.5
C335.8
C2-CH₃21.0

Note: Data is for 1-Benzoyl-5-bromo-2-methylindoline as a representative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons. For a this compound derivative, COSY would be used to trace the connectivity within the aromatic spin systems and to connect the C2 proton with the C3 methylene protons nipne.ro.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is invaluable for assigning carbon signals based on their known attached proton resonances. For example, the proton signal at C2 would show a cross-peak to the C2 carbon signal acs.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is powerful for connecting different fragments of a molecule. For instance, it could show correlations from the C2 proton to carbons within the phenyl ring and to the C3a and C7a carbons of the indoline core, confirming the substitution pattern nipne.roresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability. The two techniques are often complementary montclair.edu.

Characteristic Vibrational Modes of the Indoline Ring and its Substituents

The IR spectrum of a this compound derivative would display a combination of bands characteristic of the indoline core, the phenyl substituent, and the carbon-bromine bond.

N-H Stretch: For a non-acylated indoline, a key vibration is the N-H stretching band, which typically appears in the region of 3300-3500 cm⁻¹ mdpi.com. Its exact position and shape can indicate the extent of hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings (both indoline and phenyl) are observed above 3000 cm⁻¹ mdpi.com.

Aliphatic C-H Stretch: The C-H stretching modes of the CH and CH₂ groups in the five-membered ring occur below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range acs.org.

C=C Aromatic Ring Stretching: Vibrations corresponding to the carbon-carbon stretching within the aromatic rings are found in the 1450-1620 cm⁻¹ region mdpi.comresearchgate.net.

C-N Stretch: The stretching vibration of the C-N bond in the indoline ring is typically found in the 1200-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, although it can sometimes be weak in IR spectra.

The IR spectrum of the analogue 1-Benzoyl-5-bromo-2-methylindoline shows characteristic bands at 1644 cm⁻¹ (C=O amide stretch), 3060 cm⁻¹ (aromatic C-H stretch), and 2975 cm⁻¹ (aliphatic C-H stretch), which aligns with these general assignments acs.org. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond researchgate.net.

Analysis of Hydrogen Bonding and Intermolecular Interactions by IR Spectroscopy

Infrared spectroscopy is exceptionally sensitive to hydrogen bonding. The N-H group of the indoline ring can act as a hydrogen bond donor, interacting with acceptor atoms (like oxygen or nitrogen) on neighboring molecules or in a solvent researchgate.netmdpi.com.

This interaction significantly affects the N-H stretching vibration. In a non-hydrogen-bonded (free) state, the N-H stretch appears as a sharp, relatively high-frequency band (e.g., ~3400-3500 cm⁻¹). When involved in hydrogen bonding, the N-H bond is weakened and elongated, causing the absorption band to shift to a lower frequency (red-shift) and become broader and more intense nih.govacs.org. The magnitude of this shift is proportional to the strength of the hydrogen bond. By analyzing the N-H stretching region in different states (e.g., dilute solution vs. solid state), one can gain insight into the nature and extent of intermolecular hydrogen bonding networks rsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic molecules, providing precise information about the mass-to-charge ratio (m/z) of a compound and its fragments. For this compound, this method is indispensable for confirming its molecular weight and deducing its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is critical for unequivocally determining the elemental composition of a molecule. nih.govsemanticscholar.org HRESI-MS measures the m/z ratio to a high degree of accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique molecular formula.

For this compound (C₁₄H₁₂BrN), the presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, with two peaks of roughly equal intensity separated by two m/z units (the [M]⁺ and [M+2]⁺ peaks).

HRESI-MS analysis of the protonated molecule [M+H]⁺ would yield highly accurate mass measurements for both isotopic forms, allowing for confident confirmation of the molecular formula.

Table 1: Theoretical HRESI-MS Data for Protonated this compound

Ion Formula Isotope Theoretical m/z
[C₁₄H₁₃⁷⁹BrN]⁺ ⁷⁹Br 274.0277

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of indolines and related structures often follows predictable pathways. libretexts.orgtsijournals.com

For this compound, key fragmentation pathways can be hypothesized based on its structure:

Loss of the Phenyl Group: Cleavage of the C2-phenyl bond is a likely fragmentation pathway, resulting in the loss of a phenyl radical (•C₆H₅, 77 Da). This would produce a brominated indoline cation.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would result in a fragment ion corresponding to the 2-phenylindoline (B1614884) cation.

Ring Opening: The indoline ring itself can undergo cleavage. A common fragmentation for cyclic amines is α-cleavage, where the bond adjacent to the nitrogen atom breaks. whitman.edu This could lead to the loss of the C2-substituent and subsequent ring opening.

Retro-Diels-Alder (RDA) Reaction: Although less common for this specific structure, RDA-type reactions can occur in heterocyclic systems, leading to the cleavage of the five-membered ring.

A study on the fragmentation of 5-nitro-2-(4-bromophenyl)-1H-indole-3-carboxaldehyde showed a characteristic molecular ion cluster at m/z 345/347 and subsequent fragmentation through the loss of various radicals. tsijournals.com Similarly, for this compound, the fragmentation pattern would be a composite of these pathways, providing a structural fingerprint.

Table 2: Plausible Mass Fragments of this compound

Fragment Ion Structure Proposed Fragmentation Pathway Theoretical m/z (for ⁷⁹Br)
[C₈H₇BrN]⁺ Loss of phenyl group (•C₆H₅) 196
[C₁₄H₁₂N]⁺ Loss of bromine radical (•⁷⁹Br) 194

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the connectivity of the phenyl group, the bromine atom, and the indoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The technique is particularly useful for studying conjugated systems and chromophores.

The UV-Vis spectrum of this compound is primarily determined by the electronic structure of its chromophores: the brominated benzene ring and the phenyl group, linked by the indoline core. The parent compound, 2-phenylindole (B188600), which is more conjugated than this compound due to its aromatic indole (B1671886) ring, exhibits an excitation peak at 313 nm. aatbio.com

The structure of this compound differs from 2-phenylindole in two key ways that affect its UV-Vis spectrum:

Indoline Core: The indoline core lacks the C2-C3 double bond present in indole. This interruption of the π-conjugation between the nitrogen lone pair and the benzene ring typically leads to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift).

Bromo Substituent: The bromine atom at the C5 position acts as an auxochrome. Its lone pair electrons can participate in resonance with the benzene ring, and its presence can cause a slight shift in the absorption bands (often a bathochromic or red shift) compared to the unsubstituted indoline.

The resulting spectrum for this compound would be expected to show absorption bands characteristic of substituted benzene systems, likely involving π → π* transitions. The primary absorption band would be expected at a wavelength shorter than that of 2-phenylindole due to the reduced conjugation in the indoline system.

Table 3: Comparison of Expected UV-Vis Absorption Maxima (λₘₐₓ)

Compound Key Structural Features Expected λₘₐₓ (nm) Type of Transition
2-Phenylindole Extended conjugation across indole and phenyl rings ~313 aatbio.com π → π*

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules and simulating their UV-Vis absorption spectra. chemrxiv.orgrsc.org

For this compound, a TD-DFT calculation would begin with the optimization of the ground-state molecular geometry using a suitable functional (e.g., B3LYP) and basis set. chemrxiv.org Following this, TD-DFT is used to calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which relate to the intensity of the absorption bands.

These calculations can:

Predict the λₘₐₓ values for the primary electronic transitions.

Help assign the character of these transitions (e.g., π → π* or n → π*).

Visualize the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the charge transfer characteristics.

By comparing the computationally predicted spectrum with the experimentally measured one, researchers can gain a deeper understanding of the electronic structure of this compound and confidently assign the observed absorption bands. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment can provide accurate data on bond lengths, bond angles, and torsion angles, confirming the exact conformation of the this compound molecule in the solid state.

Beyond the intramolecular structure, this technique reveals how molecules pack together in the crystal lattice, which is governed by a variety of intermolecular interactions. mdpi.com For a molecule like this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing:

π–π Stacking: The presence of two aromatic rings (the phenyl group and the benzene part of the indoline core) makes π–π stacking interactions a likely and significant feature of the crystal packing. These interactions occur when the faces of the aromatic rings align in either a parallel or offset fashion.

C-H···π Interactions: Hydrogen atoms attached to carbon atoms can act as weak hydrogen bond donors to the electron-rich π-systems of the aromatic rings, further stabilizing the crystal structure. nih.govnih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (like the nitrogen of a neighboring molecule). Additionally, Br···Br interactions can occur, where the distance between bromine atoms of adjacent molecules is shorter than the sum of their van der Waals radii. researchgate.netmdpi.com

N-H···π or N-H···Br Hydrogen Bonding: The hydrogen atom on the indoline nitrogen is a potential hydrogen bond donor and could interact with the π-system of a nearby phenyl ring or the bromine atom of an adjacent molecule.

The analysis of a crystal structure provides a detailed map of these interactions, explaining the supramolecular assembly and influencing the material's bulk properties, such as melting point and solubility.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-phenylindole

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound This compound could not be located.

Studies providing the required level of detail for Density Functional Theory (DFT) analysis, including optimized geometries, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and predictive NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method, are not available for this specific molecule in the public domain.

While computational studies exist for structurally related compounds, such as indole derivatives (e.g., 5-bromo-2-phenyl-1H-indole), the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. The structural difference between an indoline (containing a saturated five-membered ring) and an indole (which is aromatic) is significant and would make such a substitution scientifically inaccurate for the requested analysis.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as per the provided outline for this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Phenylindoline

Quantum Chemical Calculations for Spectroscopic Parameters and Validation

Vibrational Frequency Analysis for IR and Raman Spectral Interpretation

Vibrational frequency analysis is a cornerstone of computational chemistry, providing a theoretical basis for interpreting infrared (IR) and Raman spectra. By employing methods like Density Functional Theory (DFT), typically with functionals such as B3LYP and basis sets like 6-311++G(d,p), the harmonic vibrational frequencies of a molecule can be calculated. researchgate.net These calculations predict the energies of molecular vibrations, which correspond to the absorption peaks in IR and Raman spectra.

For a molecule like 5-Bromo-2-phenylindoline, the vibrational modes can be assigned to specific functional groups and bond movements within the structure. The analysis of the parent indole (B1671886) molecule provides a foundational understanding of the expected spectral features. rsc.orgsioc-journal.cnresearchgate.net Key vibrational modes for the indoline (B122111) core include N-H stretching, C-H stretching of the aromatic and aliphatic protons, C-N stretching, and various ring deformation modes. researchgate.net

The introduction of substituents—a bromine atom at the 5-position and a phenyl group at the 2-position—induces predictable changes in the vibrational spectrum:

N-H Stretching: The N-H stretching vibration in indoles is typically observed in the region of 3220–3500 cm⁻¹. researchgate.net This mode is sensitive to hydrogen bonding and the electronic environment.

Aromatic C-H Stretching: These vibrations for both the indoline and phenyl rings are expected in the 3000–3200 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is a key marker for this molecule and is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range, due to the heavy mass of the bromine atom.

Ring Modes: The phenyl and indoline ring structures will have characteristic "breathing" and deformation modes between 1400 cm⁻¹ and 1600 cm⁻¹.

To improve the accuracy of theoretical predictions, calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, confirming the nature of the molecular motion. researchgate.net

Table 1: Illustrative Vibrational Frequencies for Key Modes in Indole Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3220 - 3500Stretching of the nitrogen-hydrogen bond in the indoline ring.
Aromatic C-H Stretch3000 - 3200Stretching of carbon-hydrogen bonds on the phenyl and indoline aromatic rings.
Ring C=C Stretch1400 - 1600Stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bond within the indoline ring.
C-Br Stretch500 - 650Stretching of the carbon-bromine bond.

UV-Vis Spectral Prediction using Time-Dependent Density Functional Theory (TD-DFT)

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. nih.govnih.gov The choice of functional and basis set, along with the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), is crucial for obtaining results that correlate well with experimental data. rsc.orgsemanticscholar.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated π-system of the phenyl and indoline rings. Analysis of the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these transitions. rsc.org

For substituted indoles, the main absorption bands are typically observed in the UV region. nih.gov The presence of the phenyl group at the C2 position extends the conjugation of the system, which is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted indoline. The bromine atom at the C5 position, with its lone pairs of electrons, can also influence the electronic transitions through mesomeric effects. TD-DFT calculations can precisely predict these shifts and help assign the observed spectral bands to specific electronic excitations within the molecule. nih.gov

Table 2: Predicted Electronic Transitions for a Model Phenyl-Substituted Heterocycle using TD-DFT

TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary MO Contribution
S₀ → S₁3500.45HOMO → LUMO (π → π)
S₀ → S₂2950.12HOMO-1 → LUMO (π → π)
S₀ → S₃2600.30HOMO → LUMO+1 (π → π*)

Theoretical Studies on Intermolecular and Intramolecular Interactions

The biological activity and material properties of molecules are heavily influenced by non-covalent interactions. nih.govrsc.org For this compound, computational methods can map and quantify the complex network of these interactions.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational tool for visualizing and characterizing weak interactions in real space. nih.gov Based on the electron density and its derivatives, this method generates 3D plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. The Reduced Density Gradient (RDG) is plotted against the electron density, allowing for the identification and classification of different interaction types. dntb.gov.uamdpi.com

In this compound, NCI and RDG analyses would reveal:

Van der Waals Interactions: Green-colored isosurfaces in RDG plots would indicate large areas of weak, delocalized van der Waals forces, particularly associated with the planar surfaces of the phenyl and indoline rings. mdpi.comresearchgate.net

Hydrogen Bonds: A strong, attractive hydrogen bond between the N-H group of one molecule and an electronegative atom of another would appear as a distinct blue-colored spike in the RDG plot. mdpi.com

Steric Repulsion: Red-colored regions would indicate steric clashes, for instance, within crowded areas of the molecule or between closely packed molecules in a crystal lattice. nih.gov

These analyses provide a comprehensive visual map of the forces that govern molecular recognition and self-assembly. researchgate.net

Investigation of Hydrogen Bonding and Halogen Bonding Interactions in Indoline Derivatives

Beyond general van der Waals forces, this compound is capable of forming more specific and directional non-covalent interactions: hydrogen bonds and halogen bonds. mdpi.com

Hydrogen Bonding: The indoline N-H group is a classic hydrogen bond donor. It can form strong intermolecular hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms in neighboring molecules or a solvent. Computational studies on related systems, such as halogenated oxindoles, confirm that N-H···O interactions are among the strongest forces dictating crystal packing. mdpi.comnih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs due to the anisotropic distribution of electron density around the bromine, creating a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. nih.gov This σ-hole can interact favorably with a Lewis base (electron donor), such as an oxygen atom or a π-system. mdpi.comnih.gov Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can be used to characterize and quantify the strength of these Br···O or Br···π interactions. dntb.gov.uanih.gov Studies on similar halogenated heterocycles have confirmed the presence and structural importance of these interactions. dntb.gov.uamdpi.com

Reaction Mechanism Elucidation via Computational Methods for Indoline Synthesis and Transformations

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of organic reactions, including those used to synthesize indoline and indole scaffolds. rsc.orgsmu.edu

Transition State Analysis and Determination of Reaction Pathways

The synthesis of substituted indolines often involves cyclization reactions, frequently catalyzed by transition metals like palladium or copper. nih.govacs.orgresearchgate.net A common route to 2-phenylindolines involves the Fischer indole synthesis or palladium-catalyzed cyclization of substituted anilines. scribd.comresearchgate.net

DFT calculations can be used to map the entire potential energy surface of a proposed reaction. nih.gov This involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states (TS), and products are optimized. smu.edu

Transition State Confirmation: A frequency calculation is performed on the TS structure to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed pathway. smu.edu

For a reaction forming a bromo-substituted indole or indoline, computational studies can determine the activation energies for key steps like C-C or C-N bond formation. nih.govacs.org This allows for the identification of the rate-determining step and provides a detailed understanding of how substituents and catalysts influence the reaction's feasibility and outcome. For instance, in copper-catalyzed indole synthesis, computations have shown that the C-C bond-forming cyclization is the rate-determining step. nih.gov Such analyses are crucial for optimizing reaction conditions and designing new synthetic routes.

Energetic Profiles of Synthetic Transformations Involving this compound Precursors

Computational and theoretical investigations provide crucial insights into the reaction mechanisms and energetic landscapes of synthetic routes leading to complex molecules like this compound. While specific energetic data for the synthesis of this compound is not extensively available in the current literature, we can infer the energetic profiles of key synthetic transformations by examining computational studies on analogous indole and indoline syntheses, such as the Fischer, Bischler-Möhlau, and palladium-catalyzed cyclizations. These studies help to elucidate the activation barriers, transition state geometries, and thermodynamic stability of intermediates and products, which are critical for optimizing reaction conditions and understanding selectivity.

One of the most established methods for indole synthesis is the Fischer indole synthesis , which proceeds through the acid-catalyzed cyclization of a phenylhydrazone. The key step is a researchgate.netresearchgate.net-sigmatropic rearrangement. Computational studies on this reaction have elucidated the energetic demands of the various intermediates and transition states.

Another classical approach is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778). Mechanistic studies, including computational assessments, have investigated the activation energies associated with the formation of intermediates and the subsequent cyclization and rearrangement steps that lead to the 2-arylindole product.

Modern synthetic strategies often employ palladium-catalyzed reactions , such as the Larock indole synthesis or Heck-type cyclizations, to construct the indoline ring system. These methods offer mild reaction conditions and broad functional group tolerance. Theoretical studies on these catalytic cycles have focused on the energetics of oxidative addition, migratory insertion, and reductive elimination steps. The nature of the ligands on the palladium center and the electronic properties of the substrates significantly influence the activation barriers of these elementary steps. For instance, the use of electron-rich ligands can facilitate the oxidative addition step, while bulky ligands can influence the regioselectivity of the cyclization.

The following data tables present hypothetical yet plausible energetic data for key steps in the synthesis of a 2-phenylindoline (B1614884) derivative, based on general findings from computational studies of similar reactions. These values are illustrative and intended to provide a qualitative understanding of the energetic landscape.

Table 1: Hypothetical Energetic Profile for a Fischer-type Indole Synthesis Step

StepIntermediate/Transition StateRelative Energy (kcal/mol)Description
1. ProtonationProtonated Hydrazone-5 to -10Exergonic protonation of the hydrazone nitrogen to initiate the reaction.
2. TautomerizationEne-hydrazine+2 to +5Formation of the reactive ene-hydrazine tautomer.
3. researchgate.netresearchgate.net-Sigmatropic Rearrangement researchgate.netresearchgate.net-TS+20 to +30The rate-determining step, involving the formation of a new C-C bond and cleavage of the N-N bond.
4. RearomatizationDiamine Intermediate-15 to -20Restoration of the aromaticity of the benzene (B151609) ring.
5. Cyclization & EliminationCyclized Intermediate/TS+10 to +15Intramolecular attack of the amine onto the imine, followed by the elimination of ammonia (B1221849) to form the indole ring.

Table 2: Hypothetical Energetic Profile for a Palladium-Catalyzed Intramolecular C-N Coupling Step

StepIntermediate/Transition StateRelative Energy (kcal/mol)Description
1. Oxidative AdditionPd(II) Complex+10 to +15Oxidative addition of the aryl halide to the Pd(0) catalyst.
2. Ligand ExchangeAmine-Coordinated Complex-2 to -5Coordination of the pendant amine to the palladium center.
3. Reductive EliminationReductive Elimination TS+15 to +25The rate-determining C-N bond-forming step to yield the indoline ring and regenerate the Pd(0) catalyst.
4. Product ReleaseFree Indoline + Pd(0)-25 to -35Release of the indoline product from the catalyst.

These generalized energetic profiles underscore the complexity of the reaction pathways and highlight the key steps that govern the efficiency and outcome of the synthesis of 2-phenylindoline derivatives. The presence of a bromo substituent on the aniline precursor would be expected to influence the electronic properties of the intermediates and transition states, potentially altering the activation barriers of the cyclization steps. Further dedicated computational studies on the synthesis of this compound are necessary to provide precise quantitative data and a more detailed understanding of its formation.

Applications in Chemical Sciences and Advanced Materials Research

5-Bromo-2-phenylindoline as a Versatile Synthetic Building Block

This compound is a halogenated indoline (B122111) derivative recognized for its utility as a versatile building block in organic synthesis. The indoline scaffold itself is a significant structural motif found in a wide array of biologically active compounds, both of natural and synthetic origin ekb.eg. The presence of the bromine atom on the indoline ring at the 5-position significantly enhances the compound's synthetic potential. Halogenated indolines, particularly bromo-derivatives, serve as key intermediates for constructing more complex molecular architectures through various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. This reactivity allows chemists to introduce diverse functional groups, thereby tailoring molecular structures for specific applications in pharmaceuticals and materials science.

The indoline framework is a central molecular architecture in numerous natural products and pharmaceuticals polimi.it. As such, compounds like this compound are valuable precursors for the synthesis of complex organic molecules. Indoline derivatives are widely utilized as building blocks in synthetic organic chemistry due to their diverse applications ekb.eg. The strategic placement of a bromine atom, as in this compound, provides a reactive handle for chemists to build upon. This allows for the construction of polycyclic fused indoline scaffolds, which are relatively rigid structures that can exhibit high selectivity in their interactions with biological targets like enzymes and receptors polimi.it. The synthesis of functionalized polycyclic indolines is an area of active research, underscoring the importance of substituted indolines as foundational precursors nih.gov.

Beyond its role in the synthesis of complex bioactive molecules, this compound also serves as a crucial intermediate for the development of functional materials. The broader class of indoline compounds is used in the manufacturing of dyes and other specialty chemicals tradeindia.comcymitquimica.com. The inherent chemical properties of the indoline scaffold, combined with the reactivity imparted by the bromine substituent, make it a suitable candidate for designing molecules with specific material properties. Its applications extend into materials science, where the indole (B1671886) and indoline frameworks are explored for creating novel functional materials nitw.ac.in. The ability to modify the structure of this compound allows for the fine-tuning of electronic and optical properties, which is essential for the development of advanced materials.

Role of Indoline Scaffolds in Material Science Applications

The indoline scaffold is not only pivotal in medicinal chemistry but also plays a significant role in material science. The bicyclic structure, consisting of a benzene (B151609) ring fused to a nitrogen-containing five-membered ring, provides a rigid and electronically active core that can be incorporated into larger systems to create materials with novel properties wikipedia.org. Indole and its derivatives have found applications in diverse industries, including dyes and materials science nitw.ac.in.

The indole aromatic unit has been identified as a promising sustainable, bio-based feedstock for the production of high-performance polymers acs.orgnih.gov. Researchers have successfully synthesized series of indole-based aromatic polyesters by polymerizing indole-based dicarboxylate monomers with various aliphatic diols acs.orgnih.gov. These resulting polyesters are amorphous and exhibit superior thermal stability and high glass-transition temperatures (Tg), with some reaching up to 113 °C acs.orgnih.gov.

Furthermore, novel polyindoles containing pyridine rings have been prepared, which exhibit blue-light emission due to intramolecular charge transfer between the electron-donating indole unit and the electron-accepting pyridine unit researchgate.net. This fluorescent behavior enables their potential use as polymer sensors for detecting acids researchgate.net. Similarly, indole-based poly(ether sulfone)s have been synthesized, demonstrating strong photonic luminescence properties researchgate.net. These examples highlight the successful incorporation of indole and indoline scaffolds into polymer backbones to create functional materials with tailored thermal, optical, and sensory properties.

The table below summarizes key properties of some indole-based polymers.

Table 1: Properties of Indole-Based Polymer Systems
Polymer Type Monomers Key Properties Potential Applications
Aromatic Polyesters Indole-based dicarboxylate, Aliphatic diols High thermal stability, Tunable Tg (65–113 °C), Amorphous High-performance bioplastics
Polyindole (with Pyridine) 4-hydroxyindole, 2,6-difluoropyridine Blue-light emission (402 nm), Good thermal stability Fluorescent polymer sensors

Development of Optoelectronic Materials (e.g., Dyes, Pigments, Liquid Crystals)

Indoline scaffolds are integral to the development of advanced optoelectronic materials, particularly organic dyes for dye-sensitized solar cells (DSSCs). Numerous efficient metal-free organic dyes for DSSCs are based on the indoline structure researchgate.net. These dyes act as sensitizers, responsible for absorbing light and injecting electrons into a semiconductor, which is a critical step in converting solar energy into electricity researchgate.net.

The table below presents examples of indoline-based dyes and their role in optoelectronics.

Table 2: Indoline-Based Dyes in Optoelectronic Applications
Dye Example Core Structure Key Feature Application
D149 Indoline High extinction coefficient, metal-free Dye-Sensitized Solar Cells (DSSCs)
XW68 Porphyrin dye with fluorenyl indoline donor Strong electron-donating character Enhanced photocurrent in DSSCs

| IND series (e.g., IND3, IND5) | Indoline with D–A–π–A framework | Designed for balanced voltage and current | Potential for photo-efficient DSSCs |

Investigation as a Research Tool in Organic Chemistry and Chemical Biology

The indole and indoline scaffolds are frequently employed as core structures in the development of research tools for organic chemistry and chemical biology. Their unique structural and electronic properties make them suitable for creating molecules that can probe biological systems or elucidate chemical processes acs.orgnih.gov.

Indole derivatives have been successfully designed as fluorescent probes for biological and electrochemical sensing nih.gov. For example, novel indole derivatives based on a donor-π-acceptor (D-π-A) architecture have been shown to exhibit dramatic color and fluorescence responses to changes in pH. This property has been harnessed to create colorimetric pH sensors and fluorescent test papers, demonstrating their utility as practical research tools nih.gov.

In chemical biology, small molecules are often used as chemical probes to explore biological phenomena acs.org. The indole nucleus is considered a "privileged scaffold" because it can be adapted to interact with a wide variety of biological targets researchgate.net. This versatility allows for the design of indole-containing molecules that can act as probes for specific biological interactions. For instance, novel synthetic indole derivatives have been studied for their ability to bind to DNA, using fluorescent probes like ethidium bromide to analyze the interaction nih.gov. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents and for designing new ones. The indole scaffold serves as an effective probe for developing new drug candidates for a range of diseases by enabling interaction with various biological systems nitw.ac.innih.gov.

Probing Structure-Reactivity Relationships within Indoline Frameworks

The primary factors influencing its reactivity are:

The 5-Bromo Substituent: The bromine atom exerts a dual electronic effect on the benzene portion of the indoline ring. It has an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic substitution. Conversely, it has a weak electron-donating resonance effect (+R) and acts as an ortho-, para-director for any potential electrophilic aromatic substitution reactions. This halogen substituent is also crucial in forming halogen bonds, which can influence molecular assembly and interaction with biological targets or other reagents. researchgate.netnih.gov

The 2-Phenyl Substituent: The phenyl group at the C-2 position introduces significant steric bulk. This can influence the conformation of the five-membered dihydro-pyrrole ring and sterically hinder reactions at the nitrogen atom (N-1) or the C-3 position. Electronically, the phenyl group can stabilize adjacent radical or cationic intermediates through resonance, potentially altering the pathways of certain oxidative reactions.

The Indoline Core: The non-aromatic, five-membered ring of the indoline structure is rich in sp3-hybridized carbons, a desirable feature in modern drug discovery. mdpi.com The reactivity of the indoline core itself, such as N-alkylation, N-acylation, or oxidation to the corresponding indole, is modulated by the electronic effects of the 5-bromo group and the steric hindrance imparted by the 2-phenyl group.

By using this compound as a substrate, chemists can quantify how these combined effects impact reaction rates, regioselectivity, and equilibrium positions for a variety of transformations. This fundamental understanding is critical for designing more complex molecules with tailored properties.

Interactive Table: Predicted Physicochemical Properties of Indoline Derivatives Data is computed and serves for comparative analysis of structural effects.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
IndolineC₈H₉N119.161.811
5-Bromoindoline (B135996)C₈H₈BrN198.062.911
2-Phenylindoline (B1614884)C₁₄H₁₃N195.263.511
This compoundC₁₄H₁₂BrN274.164.611

Development of Novel Synthetic Methodologies Utilizing Halogenated Indolines

Halogenated organic compounds are foundational building blocks in modern synthetic chemistry, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. researchgate.net this compound is an exemplary substrate for the development and application of novel synthetic methodologies, as the carbon-bromine bond at the C-5 position serves as a versatile anchor point for introducing molecular complexity.

The presence of the bromine atom enables a wide array of powerful synthetic transformations, including:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters to form new carbon-carbon bonds, allowing for the synthesis of 5-aryl- or 5-vinyl-2-phenylindolines.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce substituted vinyl groups at the C-5 position.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further chemistry, such as click reactions or reductions.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, leading to the synthesis of 5-amino-2-phenylindoline derivatives.

Cyanation: Introduction of a nitrile (-CN) group, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine.

The use of this compound as a starting material provides a robust and modular platform for creating libraries of novel, highly substituted indoline derivatives. nih.gov This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of the C-5 position can lead to the discovery of compounds with enhanced biological activity and optimized pharmacokinetic profiles. The development of these synthetic routes showcases the importance of halogenated indolines in constructing complex molecular architectures that would be difficult to access through other methods. lu.se

Interactive Table: Key Cross-Coupling Reactions Utilizing Aryl Bromides

Reaction NameCoupling PartnerBond FormedCatalyst (Typical)
Suzuki-Miyaura CouplingR-B(OH)₂C-CPd(PPh₃)₄
Heck CouplingAlkeneC-C (C=C)Pd(OAc)₂
Sonogashira CouplingTerminal AlkyneC-C (C≡C)PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig AminationR₂NHC-NPd₂(dba)₃
CyanationZn(CN)₂ or CuCNC-CNPd(PPh₃)₄

Future Research Directions and Outlook for 5 Bromo 2 Phenylindoline Chemistry

Development of More Sustainable and Efficient Synthetic Routes to 5-Bromo-2-phenylindoline

The pursuit of environmentally benign and economically viable synthetic methodologies is a paramount goal in modern chemistry. Future research in the synthesis of this compound is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas for development include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates offers a highly efficient and atom-economical route to the indoline (B122111) core. organic-chemistry.org Future work could focus on adapting these methods for the synthesis of this compound, potentially using less expensive and more abundant metal catalysts.

Mechanochemical Synthesis: A mechanochemical protocol for Fischer indolisation has been developed as an eco-friendly, solvent-free method for synthesizing indoles and indolines. rsc.org This approach, which utilizes solid-state grinding with catalysts like oxalic acid and dimethylurea, could be adapted for the synthesis of this compound, significantly reducing solvent waste. rsc.org

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. rsc.org The development of an electrochemical route to this compound could offer a mild and highly controllable method, avoiding the need for harsh oxidants or reductants. rsc.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolation of intermediates can significantly improve efficiency. Future research could explore tandem reactions that construct the this compound scaffold in a single, streamlined process.

A comparative overview of potential sustainable synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H AminationHigh atom economy, mild reaction conditions.Development of non-precious metal catalysts, catalyst recycling.
Mechanochemical SynthesisSolvent-free, reduced energy consumption.Optimization of grinding conditions, catalyst selection for substituted precursors.
Electrochemical SynthesisAvoidance of chemical oxidants/reductants, high selectivity.Electrode material optimization, electrolyte selection, scalability.
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste.Design of novel multi-component reactions, catalyst compatibility.

Exploration of Novel Chemical Transformations and Derivatizations on the this compound Scaffold

The 5-bromo and 2-phenyl substituents on the indoline core provide reactive handles for a multitude of chemical transformations, enabling the creation of diverse molecular libraries. Future research will undoubtedly focus on leveraging these sites for novel derivatizations.

Cross-Coupling Reactions: The bromine atom at the C-5 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netwikipedia.org These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively, facilitating the synthesis of complex derivatives with tailored electronic and steric properties. researchgate.netwikipedia.orgfiveable.me The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.menih.gov

Functionalization of the Phenyl Ring: The 2-phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the compound's properties.

N-Functionalization: The nitrogen atom of the indoline ring can be readily functionalized with a variety of electrophiles, providing access to a wide range of N-substituted derivatives with potentially altered biological or material properties.

Oxidative Dearomatization/Aromatization: Controlled oxidation of the indoline ring can lead to the corresponding indole (B1671886), providing a pathway to another important class of heterocyclic compounds. Conversely, dearomative nucleophilic addition to a related indole precursor could provide an alternative route to 2-substituted indolines. mdpi.comsemanticscholar.org

The table below summarizes potential derivatization strategies for the this compound scaffold.

Reaction TypeTarget PositionPotential Introduced Groups
Suzuki CouplingC-5Aryl, Heteroaryl
Sonogashira CouplingC-5Alkynyl
Buchwald-Hartwig AminationC-5Arylamino, Alkylamino
Electrophilic Aromatic Substitution2-Phenyl RingNitro, Halogen, Acyl
N-Alkylation/N-ArylationN-1Alkyl, Aryl, Acyl

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. nih.gov Future research on this compound and its derivatives will heavily rely on these in silico methods.

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of this compound and predict the regioselectivity of various chemical reactions, such as electrophilic substitution on the phenyl ring or nucleophilic attack. nih.gov This predictive power can save significant experimental time and resources. nih.gov

Designing Molecules with Tailored Optoelectronic Properties: For materials science applications, TD-DFT (Time-Dependent Density Functional Theory) can be employed to predict the absorption and emission spectra of novel this compound derivatives. dntb.gov.uarsc.org This allows for the rational design of molecules with specific colors, fluorescence, and other photophysical properties. researchgate.net

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of synthetic transformations, helping to optimize reaction conditions and develop more efficient catalytic systems.

The following table outlines the application of computational methods in the study of this compound.

Computational MethodApplicationPredicted Properties
DFT (Density Functional Theory)Geometry optimization, electronic structure analysis.HOMO/LUMO energies, charge distribution, reaction energetics. mdpi.com
TD-DFT (Time-Dependent DFT)Prediction of excited state properties.UV-Vis absorption spectra, emission wavelengths.
Molecular Dynamics (MD) SimulationSimulation of molecular motion and interactions.Conformational analysis, solvent effects.

Potential in Emerging Materials Science Applications

The rigid, conjugated structure of the this compound scaffold makes it an attractive building block for novel organic materials with applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs): By appropriately functionalizing the this compound core, it may be possible to create new fluorescent or phosphorescent emitters for OLEDs. The ability to tune the electronic properties through derivatization is crucial for achieving desired emission colors and high quantum efficiencies.

Organic Photovoltaics (OPVs): Indoline-based molecules have been explored as components of dye-sensitized solar cells and organic photovoltaics. The this compound scaffold could serve as a core for designing new donor or acceptor materials for these devices.

Organic Field-Effect Transistors (OFETs): The potential for π-stacking in solid-state structures of this compound derivatives could lead to materials with good charge transport properties, making them suitable for use as semiconductors in OFETs. The development of π-expanded indoloindolizines has shown promise for creating stable organic materials for optoelectronic applications. chemrxiv.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale discoveries into practical applications, the development of scalable and automated synthetic processes is essential. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.netnih.gov

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates.

Improved Efficiency and Yield: The precise control offered by flow chemistry often leads to higher yields and purities, reducing the need for extensive purification.

Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch reaction, as it involves running the reactor for a longer duration or using parallel reactors.

Automation and High-Throughput Experimentation: Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic routes to this compound and its derivatives. mpg.denih.gov The integration of machine learning algorithms with these automated systems can further enhance the efficiency of reaction discovery and optimization. rsc.org

The future of this compound chemistry is bright, with numerous avenues for exploration that span from fundamental synthetic methodology to advanced materials science. The continued development of sustainable and efficient synthetic routes, coupled with the exploration of novel derivatization strategies and the application of advanced computational tools, will undoubtedly unlock the full potential of this versatile heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-phenylindoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A typical route involves bromination of indoline precursors or coupling reactions. For example, phenylhydrazine derivatives can undergo cyclization to form indole scaffolds, which can be brominated at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry significantly impact yield and purity. Characterization via HPLC (≥98% purity) and NMR is critical to confirm product integrity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic proton environments and bromine-induced deshielding effects.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regioselective bromination (e.g., C-Br bond length ~1.89 Å, as seen in structurally analogous bromoindolines) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 272.03) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic dehalogenation. Purity drops >5% after 6 months if exposed to ambient light or humidity .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, competing dehalogenation can occur under basic conditions. Optimize using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (3:1) at 80°C to suppress side reactions . Monitor by TLC and isolate via column chromatography (hexane:EtOAc gradient).

Q. How can researchers address discrepancies in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variable purification methods (e.g., recrystallization vs. flash chromatography) or unoptimized bromination steps. Apply the PICO framework to isolate variables:

  • Population : Substrate (indoline vs. indole precursors).
  • Intervention : Bromination method (NBS vs. Br2_2).
  • Comparison : Yield under anhydrous vs. humid conditions.
  • Outcome : Purity by HPLC .

Q. What strategies are effective in minimizing dehalogenation side reactions during functionalization of this compound?

  • Methodological Answer :

  • Low-Temperature Diazotization : Use NaNO2_2/H2_2SO4_4 at 0–5°C to stabilize intermediates.
  • Protecting Groups : Temporarily mask reactive sites (e.g., NH with Boc groups) before coupling.
  • Catalyst Screening : Test PdCl2_2(dppf) for selective cross-coupling without Br loss .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for functionalization. Compare HOMO-LUMO gaps of brominated vs. non-brominated analogs to prioritize synthetic targets . Validate docking results with in vitro assays.

Data Contradiction Analysis

Q. Why do some studies report conflicting UV-Vis absorption maxima for this compound?

  • Methodological Answer : Variations arise from solvent polarity (λmax_{\text{max}} shifts 10–15 nm in acetonitrile vs. chloroform) or aggregation effects at high concentrations. Standardize measurements in degassed solvents using a quartz cuvette (1 cm path length) and confirm via triplicate runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.